3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one
説明
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-15(14(2)22-18-13)6-7-16(21)20-11-10-19(3)12-17(20)8-4-5-9-17/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFOCMKNRCQNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC23CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one is a derivative of isoxazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of bromodomain proteins. Bromodomains are protein interaction modules that recognize acetylated lysines and are implicated in various cellular processes, including gene regulation and cancer progression.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the 3,5-dimethylisoxazole moiety is significant as it contributes to the compound's binding affinity and biological activity. The spirocyclic structure provides unique steric and electronic properties that can influence pharmacological effects.
Bromodomain Inhibition
Research indicates that compounds containing the 3,5-dimethylisoxazole group can act as potent inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins. These proteins play crucial roles in the regulation of gene expression related to cancer cell proliferation. The mechanism involves competitive binding to the acetyl-lysine recognition pocket of bromodomains, thereby preventing the interaction with acetylated histones and other substrates necessary for transcriptional activation.
Antiproliferative Effects
Studies have demonstrated that derivatives of 3,5-dimethylisoxazole , including the compound , exhibit strong antiproliferative effects against various cancer cell lines. For instance, in studies involving MV4;11 acute myeloid leukemia cells, these compounds showed significant inhibition of cell growth without inducing general cytotoxicity in non-cancerous cell lines .
Study 1: Inhibition of Cancer Cell Proliferation
A recent investigation focused on the structure-guided optimization of 3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one revealed its capacity to inhibit BRD4-mediated transcriptional activation in leukemia cells. The study utilized X-ray crystallography to elucidate the binding interactions between the compound and BRD4, confirming its efficacy as a selective inhibitor .
Study 2: Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship (SAR) of related compounds has shown that modifications on the isoxazole ring can enhance binding affinity and selectivity towards specific bromodomains. This highlights the importance of molecular design in developing effective therapeutic agents targeting epigenetic readers like BET proteins .
Comparative Analysis Table
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| Compound A | Structure A | Antiproliferative | BRD4 Inhibition |
| Compound B | Structure B | Cytotoxicity | Histone Interaction |
| 3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one | Structure C | Strong Antiproliferative | BET Inhibition |
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing isoxazole rings exhibit significant anticancer properties. The target compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth.
Case Study : A study demonstrated that derivatives of isoxazole compounds showed potent inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The compound's structure facilitates interaction with DNA and other cellular targets, enhancing its anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of the isoxazole moiety contributes to increased lipophilicity, which aids in cell membrane penetration and enhances antimicrobial efficacy.
Case Study : In vitro studies have shown that compounds derived from isoxazole display moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding promising results in terms of minimum inhibitory concentrations (MICs) .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study : Research involving animal models indicated that isoxazole derivatives could improve cognitive function and reduce neuroinflammation, suggesting their potential application in conditions like Alzheimer's disease .
類似化合物との比較
Structural Features
The target compound’s architecture is compared below with structurally related molecules from the literature:
Key Observations :
- The propan-1-one backbone is shared with hesperetin derivatives (), but substituents differ significantly. Hesperetin’s phenolic and glycosidic groups enhance hydrophilicity, whereas the target compound’s isoxazole and diazaspiro systems likely increase lipophilicity and rigidity .
- Compared to triazole-thiadiazole hybrids (), the target compound’s isoxazole may offer superior metabolic stability due to reduced susceptibility to enzymatic oxidation .
準備方法
Cyclization Strategies
A plausible route involves double reductive amination between a cyclohexanone derivative and a diamine. For example:
- Starting Material : 4-Oxocyclohexanecarboxylic acid methyl ester.
- Diamine Component : N-Methylethylenediamine.
- Reductive Amination : Using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol under acidic conditions to form the spirocyclic amine.
The methyl group at position 9 is introduced via the N-methyl group of the diamine, ensuring regioselectivity.
Alternative Route: Spiroannulation
Another method involves spiroannulation of a preformed piperidine ring with a cyclohexane fragment. For instance:
- Piperidine Precursor : 9-Methyl-1,4-diazepane.
- Cyclohexane Fragment : Cyclohexene oxide.
- Ring-Opening and Cyclization : Reacting the epoxide with the diazepane under basic conditions (e.g., $$ \text{K}2\text{CO}3 $$) to form the spiro structure.
Functionalization of the Diazaspiro Core
Acylation at Position 6
The propan-1-one chain is introduced via N-acylation of the secondary amine at position 6. A two-step protocol is proposed:
- Activation : Reacting 3-(3,5-dimethylisoxazol-4-yl)propanoic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to form the corresponding acid chloride.
- Coupling : Treating the diazaspiro amine with the acid chloride in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and triethylamine ($$ \text{Et}_3\text{N} $$) at 0–25°C.
Reaction Scheme :
$$
\text{Diazaspiro-NH} + \text{ClC(O)CH}2\text{C(Isx)} \xrightarrow{\text{Et}3\text{N}} \text{Diazaspiro-N-C(O)CH}_2\text{C(Isx)} + \text{HCl}
$$
(Isx = 3,5-dimethylisoxazol-4-yl)
Alternative Coupling Methods
- Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Direct Alkylation : Employing 3-(3,5-dimethylisoxazol-4-yl)propanal in a reductive amination with sodium triacetoxyborohydride ($$ \text{NaBH(OAc)}_3 $$).
Synthesis of the 3,5-Dimethylisoxazol-4-yl Moiety
The isoxazole ring is synthesized separately and attached to the propan-1-one chain.
Isoxazole Formation
A classic cyclocondensation method is employed:
- Diketone Precursor : Acetylacetone (2,4-pentanedione).
- Hydroxylamine Hydrochloride : Reacted in ethanol ($$ \text{EtOH} $$) under reflux to form 3,5-dimethylisoxazole.
- Functionalization : Bromination at position 4 using $$ \text{N}-bromosuccinimide $$ (NBS) followed by Suzuki coupling with a propanoyl boronic ester.
Direct Coupling to the Propan-1-one Chain
An alternative approach involves Friedel-Crafts acylation :
- Acyl Chloride : 3-Chloropropanoyl chloride.
- Lewis Acid Catalyst : Aluminum chloride ($$ \text{AlCl}_3 $$) in dichloromethane.
- Electrophilic Substitution : Reacting with preformed 3,5-dimethylisoxazole to yield 3-(3,5-dimethylisoxazol-4-yl)propan-1-one.
Integrated Synthetic Pathways
Route 1: Sequential Assembly
Route 2: Convergent Synthesis
- Prepare the 3-(3,5-dimethylisoxazol-4-yl)propan-1-one segment separately.
- Couple with the diazaspiro amine using EDC/HOBt.
- Crystallize from ethanol/water.
Analytical and Characterization Data
Critical data for verifying the compound’s structure include:
- $$ ^1\text{H NMR} $$ : Signals at δ 2.10 (s, 6H, isoxazole-CH$$ _3 $$), δ 3.20–3.50 (m, 8H, diazaspiro-CH$$ _2 $$), δ 4.30 (t, 2H, N-CH$$ _2 $$-CO).
- Mass Spectrometry : Molecular ion peak at m/z 305.4 [M+H]$$ ^+ $$.
- X-ray Crystallography : Confirmation of spirocyclic geometry (analogous to structures in).
Industrial-Scale Considerations
For large-scale production, key factors include:
Q & A
Q. What synthetic strategies are recommended for preparing 3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one, and how can purity be optimized?
Methodological Answer:
- Synthetic Route: Adapt multi-step protocols involving condensation of 3,5-dimethylisoxazole-4-carboxylic acid derivatives with spirocyclic amines under anhydrous conditions. For example, use sodium hydride in toluene as a base for coupling reactions, similar to methods for spirocyclic compounds in .
- Purification: Employ flash chromatography with gradients (e.g., 5–30% ethyl acetate in hexane) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC (Chromolith® columns, as in ) .
Q. How should researchers characterize the compound’s physicochemical properties?
Methodological Answer:
- Structural Confirmation: Use H/C NMR (400–600 MHz) to verify spirocyclic and isoxazole moieties, referencing shifts from analogous triazole derivatives () .
- Solubility/Stability: Test in DMSO, water, and ethanol under varying pH (2–10) and temperatures (4–37°C). Monitor degradation via LC-MS (as in ) to identify hydrolytic byproducts .
Advanced Research Questions
Q. How can molecular docking predict the compound’s biological activity, and what are key validation steps?
Methodological Answer:
- Target Selection: Prioritize enzymes with sp-rich binding pockets (e.g., kinases or GPCRs). Use PDB structures (e.g., 3LD6 for fungal 14-α-demethylase, as in ) for docking .
- Validation: Compare docking scores (AutoDock Vina) with in vitro IC values. Discrepancies >10-fold suggest force field limitations or solvent effects .
Q. What experimental designs address contradictions in bioactivity data across cell-based vs. enzyme assays?
Methodological Answer:
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to optimize temperature (50–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)).
- Byproduct Analysis: Employ LC-HRMS (Q-TOF) to detect trace impurities (e.g., retro-Mannich adducts) and adjust stoichiometry accordingly .
Data Analysis & Technical Challenges
Q. How should researchers resolve spectral overlaps in NMR or LC-MS data for structural elucidation?
Methodological Answer:
- NMR: Use 2D techniques (HSQC, HMBC) to assign ambiguous protons. For example, distinguish spirocyclic methyl groups from isoxazole protons via H-C correlations .
- LC-MS: Apply tandem MS/MS with collision-induced dissociation (CID) to fragment ions and assign peaks (e.g., m/z 285 → 153 for isoxazole cleavage) .
Q. What statistical methods are critical for validating bioactivity in heterogeneous assay conditions?
Methodological Answer:
- Normalization: Use Z-factor or signal-to-noise ratios to quantify assay robustness. For time-dependent degradation (), apply linear mixed-effects models to adjust for batch variability .
- Outlier Handling: Exclude data points beyond ±3 SD after Grubbs’ test, particularly in enzymatic assays with high background noise .
Biological & Mechanistic Studies
Q. How to design in vitro models to evaluate the compound’s antifungal or CNS activity?
Methodological Answer:
Q. What strategies mitigate false positives in high-throughput screening (HTS)?
Methodological Answer:
- Counter-Screens: Test against orthogonal targets (e.g., unrelated kinases) to rule out pan-assay interference.
- Artifact Controls: Include detergent (e.g., 0.01% Triton X-100) to disrupt aggregators, as in ’s chemiluminescence protocols .
Stability & Degradation
Q. How to assess the compound’s stability under physiological conditions?
Methodological Answer:
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